An In-depth Technical Guide to 19-Chlorononadecanoic Acid: Structure, Properties, and Scientific Considerations
An In-depth Technical Guide to 19-Chlorononadecanoic Acid: Structure, Properties, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Chlorononadecanoic acid is a halogenated derivative of nonadecanoic acid, a 19-carbon saturated fatty acid. While nonadecanoic acid is found in trace amounts in some natural sources, its terminally chlorinated counterpart, 19-chlorononadecanoic acid, is not a naturally occurring compound and is primarily of interest in synthetic chemistry and for research into the effects of halogenation on the physicochemical and biological properties of long-chain fatty acids. This guide provides a comprehensive overview of the chemical structure and predicted physical properties of 19-chlorononadecanoic acid, drawing comparisons with its parent compound, nonadecanoic acid.
Chemical Structure and Nomenclature
The chemical structure of 19-chlorononadecanoic acid consists of a 19-carbon aliphatic chain with a carboxylic acid group at one end (C1) and a chlorine atom at the other end (C19).
Systematic Name: 19-chlorononadecanoic acid Molecular Formula: C₁₉H₃₇ClO₂ Chemical Structure:
Chemical Structure of 19-Chlorononadecanoic Acid
The introduction of a chlorine atom, an electronegative element, at the terminal position induces a slight dipole moment and is expected to alter the physical properties of the molecule compared to its non-halogenated analog.
Predicted Physicochemical Properties
| Property | Nonadecanoic Acid (Experimental) | 19-Chlorononadecanoic Acid (Predicted) | Justification for Prediction |
| Molecular Weight ( g/mol ) | 298.50[1][2] | 332.95 | Addition of a chlorine atom (35.45 g/mol ) and removal of a hydrogen atom (1.01 g/mol ). |
| Melting Point (°C) | 68-70[1] | Likely higher | The introduction of a polar C-Cl bond at the terminus can lead to stronger intermolecular dipole-dipole interactions, potentially increasing the melting point. For comparison, 19-bromononadecanoic acid has a melting point of 78-80 °C.[3] |
| Boiling Point (°C) | 297 at 100 mmHg[1] | Expected to be higher | Increased molecular weight and polarity due to the chlorine atom will lead to a higher boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.[1][4] | Insoluble in water; Likely soluble in a similar range of organic solvents. | The long hydrophobic carbon chain will still dominate, rendering it insoluble in water. The polarity change at one end is unlikely to significantly alter its solubility in common organic solvents. |
| Appearance | White flakes or powder.[1] | Likely a white crystalline solid. | Similar long-chain fatty acids and their derivatives are typically white solids at room temperature.[4] |
Synthesis of 19-Chlorononadecanoic Acid: A Proposed Experimental Workflow
A plausible synthetic route to 19-chlorononadecanoic acid would involve the terminal functionalization of a suitable 19-carbon precursor. A common strategy for introducing a terminal halogen is through the conversion of a terminal hydroxyl group.
Proposed Synthesis Pathway:
Proposed Synthetic Workflow for 19-Chlorononadecanoic Acid
Detailed Protocol:
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Reduction of a Dicarboxylic Acid Precursor: An alternative starting point could be a C19 dicarboxylic acid, which would be selectively reduced at one end.
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Starting Material: A suitable starting material would be a commercially available long-chain fatty acid with a terminal functional group that can be converted to a chloride, such as 19-hydroxynonadecanoic acid.[5]
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Chlorination: The terminal hydroxyl group can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The choice of reagent and reaction conditions would need to be optimized to avoid side reactions with the carboxylic acid moiety. Protecting the carboxylic acid as an ester prior to chlorination may be necessary.
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Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting material and byproducts.
Potential Applications and Research Directions
While specific applications for 19-chlorononadecanoic acid have not been documented, its structure suggests potential areas of investigation:
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Biochemical Probes: Halogenated fatty acids can serve as probes to study fatty acid metabolism and transport. The chlorine atom provides a unique spectroscopic handle (e.g., in mass spectrometry) and can influence enzyme-substrate interactions.
-
Antimicrobial Agents: Some chlorinated organic compounds exhibit antimicrobial properties. The lipophilic nature of the long alkyl chain combined with the polar chlorine atom could allow for interaction with and disruption of microbial cell membranes.
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Materials Science: Long-chain fatty acids and their derivatives are used in the formulation of lubricants, surfactants, and polymers.[6] The introduction of a terminal chlorine atom could modify the properties of these materials, potentially enhancing thermal stability or altering surface activity.
Safety and Handling
No specific toxicity data for 19-chlorononadecanoic acid is available. However, as a chlorinated organic compound and a long-chain fatty acid, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The parent compound, nonadecanoic acid, is listed as causing skin and eye irritation and may cause respiratory irritation.[1][7] It is prudent to assume that 19-chlorononadecanoic acid may have similar or potentially enhanced irritant properties.
Conclusion
19-Chlorononadecanoic acid represents an interesting synthetic target for researchers in various fields. While direct experimental data is scarce, its properties can be reasonably predicted based on its chemical structure and comparison with the well-characterized nonadecanoic acid. The proposed synthetic pathway offers a viable route to obtaining this compound for further study. Future research into the biological activity and material properties of 19-chlorononadecanoic acid could reveal novel applications for this and other terminally halogenated long-chain fatty acids.
References
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- Zeng, L., et al. (2018). Short-, Medium-, and Long-Chain Chlorinated Paraffins in Wildlife from Paddy Fields in the Yangtze River Delta. Environmental Science & Technology, 52(3), 1104-1112.
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PubChem. (n.d.). 19-(Tritylthio)nonadecanoic acid. Retrieved March 26, 2026, from [Link].
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